2-(3-Hydroxyphenyl)-2-methylpropanoic acid
Description
2-(3-Hydroxyphenyl)-2-methylpropanoic acid (C₁₀H₁₂O₃) is a phenylpropanoic acid derivative characterized by a hydroxyl group at the meta position of the aromatic ring and a methyl-substituted propanoic acid moiety.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZQNHDLUAULGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264879-13-2 | |
| Record name | 2-(3-hydroxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of a phenylpropanoic acid derivative. One common method includes the Friedel-Crafts acylation of benzene with propanoic acid derivatives, followed by selective hydroxylation of the aromatic ring. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and subsequent treatment with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxy group.
Industrial Production Methods
Industrial production of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid may involve more scalable and cost-effective methods, such as catalytic hydrogenation of precursor compounds or biocatalytic processes using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated phenylpropanoic acids.
Scientific Research Applications
Scientific Research Applications
2-(3-Hydroxyphenyl)-2-methylpropanoic acid is used in various scientific fields:
- Chemistry It serves as a building block for synthesizing complex organic molecules and polymers.
- Biology It is investigated for modulating biological pathways and as a precursor for bioactive compounds. The compound is a metabolite derived from the gut microbiome Bacteroides fragilis. It is also a metabolite of dietary flavonoids, which are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by the gut microbiota.
- Medicine It is explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
- Industry It is utilized in producing specialty chemicals, pharmaceuticals, and agrochemicals.
Action Mechanism
The primary target of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid is the intestinal epithelial barrier. It interacts with this target by activating the aryl hydrocarbon receptor (AhR) signaling. The activation of AhR signaling results in the enhancement of the intestinal epithelial barrier function. The action of this compound is influenced by the gut microbiota, which metabolizes dietary flavonoids into the compound.
Major Products
The major products of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid include:
- Oxidation: Quinones or carboxylic acids
- Reduction: Cyclohexane derivatives
- Substitution: Halogenated or nitrated phenylpropanoic acids
Synthesis Method of (S) -2-hydroxy-3-o-methylpropanoic acid
(S) -2-hydroxy-3-o-methylpropanoic acid, a derivative of phenylalanine, can improve the living activity of polypeptide substances . As an alpha-hydroxycarboxylic acid, it moisturizes the skin, making it smooth, soft, and elastic, and is widely used in cosmetics .
A method for synthesizing (S) -2-hydroxy-3-o-methylpropanoic acid involves the following steps :
- In a mixed solution of 1,4-dioxane and water, 2-methyl-L-phenylalanine hydrochloride, dilute sulfuric acid, and sodium nitrite are subjected to a diazotization reaction to generate the target compound .
- 2-methyl-L-phenylalanine hydrochloride is dissolved in an aqueous solution of 1,4-dioxane and 1M dilute sulfuric acid, and an aqueous solution of sodium nitrite is added dropwise to react at room temperature overnight to obtain the target compound .
- The crude product is pulped and purified using a mixed solution of petroleum ether and ethyl acetate (volume ratio 3:1) .
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, leading to changes in cellular processes. The hydroxy group plays a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) lower the pKa of the carboxylic acid, enhancing reactivity in synthetic pathways. For example, 2-(3-Chlorophenyl)-2-methylpropanoic acid has a pKa ~2.8, making it more acidic than the hydroxyl analog (pKa ~3–4) . The hydroxyl group in 2-(3-hydroxyphenyl)-2-methylpropanoic acid provides hydrogen-bonding capability, which may improve solubility in polar solvents compared to methoxy or alkyl-substituted analogs .
Biological and Industrial Relevance: Methoxy-substituted derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) are associated with irritant hazards (H315, H319), necessitating stringent safety protocols . Brominated analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid form stable crystalline dimers via hydrogen bonds, a feature critical for solid-state stability in pharmaceuticals .
Synthetic Challenges: Yields for complex analogs vary significantly. For instance, 2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic acid (1u) is synthesized with a 30% yield via GP3 reactions, highlighting scalability challenges .
Structural and Functional Insights
- Hydrogen Bonding vs. Lipophilicity: The hydroxyl group in 2-(3-hydroxyphenyl)-2-methylpropanoic acid enhances water solubility but reduces membrane permeability compared to ethyl- or trifluoromethyl-substituted analogs. Conversely, lipophilic groups (e.g., -C₂H₅, -CF₃) improve bioavailability but may require formulation adjustments for aqueous delivery .
Biological Activity
2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- CAS Number : 264879-13-2
The biological activities of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid are primarily attributed to its ability to interact with specific molecular targets within cells. The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular processes .
Antimicrobial Activity
Research indicates that 2-(3-Hydroxyphenyl)-2-methylpropanoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis has been noted in several studies .
Anticancer Properties
Several studies have explored the anticancer potential of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid. In particular, it has shown promising results in inhibiting the proliferation of cancer cells. A study reported that derivatives of similar compounds exhibited significant antiproliferative effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating potent activity .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-Hydroxyphenyl)-2-methylpropanoic acid | HCT-116 | 0.69 |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 |
| Doxorubicin | HCT-116 | 2.29 |
Case Studies
A notable case study involved the evaluation of the compound's effects on lipid accumulation in macrophages. The study demonstrated that treatment with specific concentrations of related compounds significantly reduced lipid accumulation and foam cell formation, which are critical factors in atherosclerosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
